Product packaging for Huwentoxin-I(Cat. No.:)

Huwentoxin-I

Cat. No.: B1151374
M. Wt: 3751.77 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Huwentoxin-I (HWTX-I) is a 33-amino acid neurotoxic peptide isolated from the venom of the Chinese bird spider, Cyriopelma schmidti (formerly known as Selenocosmia huwena ) . With a molecular weight of 3751.77 Da and a compact structure stabilized by three disulfide bonds forming an inhibitor cystine knot (ICK) motif, this reagent is a high-affinity, dual-function blocker for neuroscience research . Its primary characterized mechanism is the potent inhibition of N-type voltage-gated calcium channels (VGCCs), with studies showing an IC50 of approximately 100 nM in rat dorsal root ganglion (DRG) neurons and differentiated NG108-15 cells . Furthermore, HWTX-I acts as a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), inhibiting neuronal subtypes such as Nav1.7 with an IC50 of approximately 55 nM in rat DRG neurons . This dual activity makes it a valuable tool for investigating synaptic transmission, neuronal excitability, and pain signaling pathways. Key research applications include the study of chronic neuropathic pain and inflammatory pain models, where epidural or intrathecal administration of HWTX-I has demonstrated significant antinociceptive effects by blocking key channels in pain pathways . It is also used in neurological research exploring mechanisms of neuroprotection, as it has been shown to reduce neuronal injury following global cerebral ischemia, potentially through the suppression of calcium-mediated apoptosis pathways . This product is presented as a white lyophilized solid with a purity of >97% and is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C161H246N48O44S6

Molecular Weight

3751.77 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Cys2-Lys-Gly-Val-Phe-Asp-Ala-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Arg-Val-Cys22-Ser-Asp-Lys-His-Lys-Trp-Cys26-Lys-Trp-Lys-Leu-OHDisulfide bonds: Cys2-Cys17, Cys9-Cys22 and Cys16-Cys29 Length (aa): 33

Origin of Product

United States

Isolation, Purification, and Production Methodologies for Huwentoxin I

Bacterial Expression Systems (e.g., Escherichia coli)

E. coli provides a well-established and efficient platform for the production of recombinant proteins. However, expressing a small, cysteine-rich peptide like Huwentoxin-I, which requires correct disulfide bond formation for its biological activity, presents unique challenges. tandfonline.com

Achieving soluble expression of recombinant this compound in E. coli is crucial for obtaining a functional peptide and simplifying downstream purification processes. neb.cn One successful approach involves expressing the toxin in the periplasm of E. coli, an environment more conducive to disulfide bond formation than the reducing cytoplasm. plos.orgplos.org

To enhance soluble expression, stability, and purification efficiency, this compound is often expressed as a fusion protein. plos.orgnih.gov This involves genetically linking the this compound coding sequence to that of a larger, highly soluble protein partner.

One notable strategy employs a fusion with the disulfide interchange protein (DsbC). plos.orgnih.gov The DsbC-Huwentoxin-I fusion protein can be expressed in the periplasm of E. coli, where DsbC facilitates the correct formation of the three disulfide bonds essential for this compound's structure and function. plos.org This fusion protein can be readily purified using affinity chromatography, such as a Ni-NTA column if a His-tag is also incorporated. plos.orgplos.org Following purification, the this compound peptide is cleaved from its fusion partner using a specific protease, such as enterokinase, and then further purified by RP-HPLC. plos.orgplos.org The resulting recombinant this compound has been shown to have a molecular weight and biological activity identical to the native toxin. plos.orgnih.gov

Another successful approach utilizes an intein fusion system. nih.gov In this method, this compound is expressed as a fusion with an intein tag. This allows for a single-column affinity purification. A subsequent pH shift induces the self-cleavage of the intein, releasing the target this compound peptide. nih.gov This method has been reported to be highly efficient and cost-effective for producing large quantities of active recombinant this compound. nih.gov

Fusion Partner Expression Location Purification Method Cleavage Mechanism Reference
Disulfide interchange protein (DsbC) PeriplasmNi-NTA affinity chromatographyEnterokinase digestion plos.orgplos.org
Intein CytoplasmAffinity chromatographypH-induced self-cleavage nih.gov

Recombinant Expression Systems for Heterologous Production

Baculovirus Expression Systems in Insect Cells

The production of complex eukaryotic proteins, such as this compound with its critical disulfide bond structure, often benefits from eukaryotic expression systems. The baculovirus expression vector system (BEVS) using insect cells is a prominent method for this purpose.

For this compound, a method utilizing the BEVS in Spodoptera frugiperda (Sf9) insect cells has been successfully established. nih.gov In this approach, the gene for HWTX-I is inserted into a baculovirus transfer vector, which is then used to generate a recombinant baculovirus. nih.gov These viruses subsequently infect Sf9 cells, turning them into factories for the target protein. nih.gov

Following expression, the recombinant HWTX-I (rHWTX-I) is purified. A common strategy involves engineering a histidine-tag (His-tag) onto the peptide, which allows for efficient separation from other cellular components via nickel-chelating affinity chromatography under native (non-denaturing) conditions. nih.govnih.gov This process yields a recombinant toxin that maintains its proper three-dimensional structure. nih.govnih.gov Studies confirm that this baculovirus-based method is a viable pathway to produce biologically active this compound. nih.govnih.gov

Comparative Analysis of Production Yields and Functional Integrity

The choice of an expression system for a peptide like this compound involves a trade-off between the final yield and the functional integrity of the product. Different systems, including E. coli, yeast (Pichia pastoris), and baculovirus, have been utilized with varying degrees of success.

E. coli Systems: Expression in the cytoplasm of E. coli has been attempted, but this reducing environment hinders the formation of the three crucial disulfide bonds, leading to very low bioactivity. nih.govscienceopen.com A subsequent, complex refolding process can restore activity, but the final yield is severely diminished to less than 50 µg/L. nih.govscienceopen.com A more successful E. coli strategy involves expressing the toxin in the periplasm, which is a more oxidizing environment conducive to disulfide bond formation. This method has yielded approximately 0.7 mg/L of fully active rHWTX-I. nih.govscienceopen.com

Yeast Systems (Pichia pastoris): The yeast P. pastoris has been shown to produce rHWTX-I at very high yields, reportedly around 80 mg/L. nih.gov However, this system has significant drawbacks regarding functional integrity. The produced peptide often has additional amino acid residues at its N-terminus due to incomplete processing of the signal peptide. nih.govscienceopen.complos.org This alteration has been shown to reduce the biological activity to as low as 30-70% of the native toxin. nih.govscienceopen.complos.org

Baculovirus Systems: The baculovirus expression system produces rHWTX-I that is correctly folded and demonstrates natural bioactivity comparable to the native toxin. nih.gov However, reports have consistently described the yield from this system as unsatisfactory, and the associated costs are higher compared to microbial systems. nih.govresearchgate.net

The following table summarizes the comparative findings:

Expression SystemHost OrganismFinal YieldFunctional IntegrityReference
Bacterial (Periplasmic) Escherichia coli~0.7 mg/LHigh; comparable to native toxin nih.govscienceopen.com
Bacterial (Cytoplasmic) Escherichia coli<0.05 mg/LLow initially, requires refolding nih.govscienceopen.com
Yeast Pichia pastoris~80 mg/LLow; 30-70% of native activity nih.govnih.govplos.org
Baculovirus Spodoptera frugiperda (Sf9)Not satisfactoryHigh; comparable to native toxin nih.govnih.gov

Biochemical Verification of Recombinant this compound Activity

To confirm that recombinantly produced this compound is identical in structure and function to its native counterpart, rigorous biochemical and functional tests are employed.

Mass Spectrometry: This technique is used to verify the precise molecular weight of the recombinant peptide. The theoretical molecular weight of HWTX-I is approximately 3756.45 Daltons (Da). Mass spectrometry analysis of rHWTX-I produced in E. coli showed a measured mass of approximately 3750.7 Da. nih.govresearchgate.net The difference of 6 Da corresponds to the loss of six hydrogen atoms, which occurs upon the formation of three disulfide bonds, thus confirming the correct cysteine pairing essential for the toxin's structure. nih.gov

Functional Assays (Electrophysiology): The ultimate test of functional integrity is to measure the toxin's effect on its biological target. This compound is known to block specific voltage-gated sodium (Nav) and calcium (Cav) channels. scienceopen.comresearchgate.net Whole-cell patch-clamp assays are used to record the ion currents through these channels in living cells. Studies have shown that rHWTX-I produced in the E. coli periplasmic system blocks human Nav1.7 channels with a half-maximal inhibitory concentration (IC₅₀) of 640 nM. nih.govscienceopen.com This value is nearly identical to the IC₅₀ of native HWTX-I, which is 630 nM, confirming that the recombinant toxin possesses the same functional potency. nih.govscienceopen.com Similarly, rHWTX-I produced in the baculovirus system was shown to exhibit a similar effect on neuromuscular transmission as the native form. nih.gov

The verification data is summarized below:

Verification MethodParameterRecombinant HWTX-INative HWTX-IReference
Mass Spectrometry Molecular Weight (Da)~3750.7~3750.7 nih.govresearchgate.net
Whole-Cell Patch Clamp IC₅₀ for hNav1.7 (nM)640630 nih.govscienceopen.com

Structural Biology of Huwentoxin I and Analogues

Primary Amino Acid Sequence Analysis and Disulfide Bond Connectivity

Huwentoxin-I is a relatively small peptide, composed of 33 amino acid residues. wikipedia.orgplos.org Its primary structure is characterized by the presence of six cysteine residues, which form three crucial disulfide bridges. wikipedia.org These covalent linkages are essential for the toxin's stability and proper folding. Through a combination of tryptic digestion and sequence analysis, the disulfide bond connectivity has been definitively assigned as Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29. wikipedia.orgnih.gov This specific arrangement, often denoted as a C1-C4, C2-C5, and C3-C6 pattern, is a hallmark of the huwentoxin-1 family of peptides. expasy.orgebi.ac.ukebi.ac.uk

The primary sequence of this compound is presented below:

Position 1234567891011
Amino Acid ArgCysProLysLeuPheGlyLysCysSerPro
Position 1213141516171819202122
Amino Acid HisMetAspLysCysCysArgSerArgGlyCys
Position 2324252627282930313233
Amino Acid TrpGlyLysLysGlyTrpCysLysTrpLysLys

Three-Dimensional Structural Elucidation

The three-dimensional structure of this compound in solution has been determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.org These studies reveal a compact and globular conformation, which is a direct consequence of its intricate disulfide bonding pattern and secondary structural elements. wikipedia.orgrcsb.org

Inhibitor Cystine Knot (ICK) Fold Motif

A defining feature of this compound's three-dimensional structure is the presence of an Inhibitor Cystine Knot (ICK) motif. wikipedia.orgwikipedia.org This highly stable structural scaffold is characterized by a ring formed by two disulfide bonds (Cys2-Cys17 and Cys9-Cys22) and the intervening polypeptide backbone, through which a third disulfide bond (Cys16-Cys29) passes. wikipedia.orgnih.gov This "knotted" arrangement confers exceptional stability to the molecule, making it resistant to heat and pH changes. wikipedia.orgwikipedia.org The ICK motif is a common feature in many spider and cone snail toxins, highlighting its evolutionary significance as an effective framework for potent and stable bioactive peptides. wikipedia.orgnih.govnih.gov

Structure-Function Relationship Studies through Mutagenesis

Site-directed mutagenesis has been a powerful tool for dissecting the structure-function relationships of this compound and its analogues. By systematically replacing specific amino acid residues, researchers have been able to identify the key components of the toxin's pharmacophore.

Identification of Key Residues for Target Interaction

Mutagenesis studies on this compound and the closely related Huwentoxin-IV have revealed several key residues that are critical for their biological activity. For this compound, the replacement of Arginine at position 20 (R20) with Alanine was found to decrease its bioactivity by 92%, indicating that this residue is crucial for its function. nih.gov

Engineering of this compound Variants for Modified Selectivity

The engineering of huwentoxin variants, particularly the closely related analogue Huwentoxin-IV (HwTx-IV), has been a significant area of research aimed at modifying their selectivity for various voltage-gated sodium (NaV) and calcium (CaV) channel subtypes. frontiersin.orgwikipedia.org this compound (HwTx-I) itself is known to inhibit N-type voltage-gated Ca2+ channels and also demonstrates activity on tetrodotoxin-sensitive (TTX-S) NaV channels. frontiersin.orgwikipedia.org However, a substantial body of work has focused on its analogue, HwTx-IV, as a scaffold for creating peptides with enhanced potency and selectivity, primarily for the hNaV1.7 channel, a key target in pain therapeutics. frontiersin.orgplos.org

Early mutagenesis studies identified key residues in the voltage sensor of domain II (VSD2) of the NaV1.7 channel that are critical for HwTx-IV's inhibitory action. tandfonline.com This understanding has guided the rational design of toxin variants. By substituting specific amino acids in the toxin's sequence, researchers have successfully altered its binding affinity and selectivity profile across different NaV isoforms. frontiersin.orgnih.gov The goal is often to increase potency at a target channel (like NaV1.7) while decreasing activity at off-target channels (such as NaV1.5 in the heart or NaV1.6 in the central nervous system) to minimize potential side effects. frontiersin.orgplos.org

Key strategies have included modifying charged residues and hydrophobic surface profiles. uq.edu.au For instance, mutating negatively charged residues at the N-terminus and specific hydrophobic residues has led to variants with dramatically increased potency. plos.orgfrontiersin.org Combinatorial approaches, where multiple beneficial mutations are combined into a single peptide, have yielded variants with both improved potency and enhanced selectivity. nih.gov

Research Findings on Huwentoxin-IV Variant Selectivity

Numerous studies have generated and characterized HwTx-IV analogues, providing detailed insights into the structure-activity relationships that govern their selectivity.

A triple-mutant, designated m3-HwTx-IV (with mutations E1G, E4G, and Y33W), was developed to optimize potency for hNaV1.7. plos.orgnih.gov This variant showed a significant increase in potency against hNaV1.7 (IC50 = 0.4 ± 0.1 nM) compared to the wild-type, without a corresponding increase in potency against the cardiac subtype hNaV1.5. plos.orgnih.gov However, further characterization revealed that m3-HwTx-IV is a potent inhibitor of several other neuronal NaV subtypes, including NaV1.1, NaV1.2, NaV1.3, and NaV1.6, indicating that these specific mutations enhance broad potency across sensitive subtypes rather than improving selectivity for NaV1.7 alone. plos.org

Another engineered variant, gHwTx-IV (E1G, E4G, F6W, and Y33W), was designed to have a reduced negative charge and an increased hydrophobic surface profile. uq.edu.au This variant displayed increased affinity for lipid bilayers and enhanced activity at NaV1.7. Further point mutations on the gHwTx-IV scaffold, particularly at positively charged residues in loop 4, led to modified selectivity. The [R26A]gHwTx-IV variant, for example, showed improved selectivity for NaV1.7 over NaV1.4. uq.edu.au

Efforts to modulate the selectivity between hNaV1.7 and hNaV1.6 have also been a focus, as activity at hNaV1.6 is associated with undesirable neuromuscular effects. frontiersin.org Research demonstrated that single amino acid substitutions could significantly alter the hNaV1.7/hNaV1.6 selectivity ratio. For example, the HwTx-IV E4K mutant showed significantly improved potency for hNaV1.6, resulting in a decreased selectivity ratio (close to 1). Conversely, combining the E4K mutation with other substitutions (R26A/Y33W) or altering the C-terminus from an amide to a carboxyl group resulted in increased selectivity for hNaV1.7 over hNaV1.6. frontiersin.org

Comprehensive engineering efforts have combined favorable mutations to create variants with finely tuned properties. One such combinatorial mutant (E1N, R26K, Q34S, G36I ) showed increased selectivity for NaV1.7 over several other isoforms, including NaV1.2, NaV1.3, NaV1.4, and NaV1.5. nih.gov

The tables below summarize the effects of various mutations on the potency and selectivity of Huwentoxin-IV variants.

Table 1: Potency of Huwentoxin-IV Variants on Various Human NaV Channels

Variant hNaV1.1 (IC50, nM) hNaV1.2 (IC50, nM) hNaV1.3 (IC50, nM) hNaV1.6 (IC50, nM) hNaV1.7 (IC50, nM) Source(s)
Wild-type HwTx-IV ~30 ~30 ~30 226.6 ~26-30 frontiersin.orgplos.orgtandfonline.com
m3-HwTx-IV (E1G, E4G, Y33W) 8.4 11.9 7.2 6.8 3.3 researchgate.net
[R26A]gHwTx-IV 46.5 46.8 109 7.6 1.7 uq.edu.au
HwTx-IV E4K - - - 35.8 30.2 frontiersin.org
HwTx-IV R26A - - - 605.5 32.7 frontiersin.org

Note: Data is compiled from multiple studies using different experimental systems, which may account for variations. A '-' indicates data not reported in the cited sources.

Table 2: Selectivity Ratios of Huwentoxin-IV Variants (hNaV1.7 vs. hNaV1.6)

Variant hNaV1.7 IC50 (nM) hNaV1.6 IC50 (nM) Selectivity Ratio (hNaV1.6 IC50 / hNaV1.7 IC50) Source(s)
Wild-type HwTx-IV 9.9 226.6 22.9 frontiersin.org
HwTx-IV E4K 30.2 35.8 1.2 frontiersin.org
HwTx-IV R26A 32.7 605.5 18.5 frontiersin.org
HwTx-IV K32N 31.9 >1000 >31.3 frontiersin.org
HwTx-IV E4K/R26A/Y33W 100.8 >1000 >9.9 frontiersin.org
HwTx-IV (carboxylated) 108.8 >1000 >9.2 frontiersin.org

Note: A higher selectivity ratio indicates greater selectivity for hNaV1.7 over hNaV1.6.

Experimental Models and Methodologies for Studying Huwentoxin I Activity

In Vitro Electrophysiological Platforms

In vitro electrophysiological setups are fundamental for directly measuring the effects of Huwentoxin-I on ion channel function and neuronal excitability. These platforms offer high-resolution data on the toxin's mechanism of action at the cellular and tissue levels.

The whole-cell patch-clamp technique is a gold-standard electrophysiological method that allows for the recording of ionic currents across the entire cell membrane of a single neuron. This methodology has been pivotal in characterizing the specific ion channels targeted by this compound. Cultured neurons, such as those from the dorsal root ganglion (DRG), hippocampus, and the NG108-15 cell line, are frequently used model systems.

Dorsal Root Ganglion (DRG) Neurons: These primary sensory neurons are crucial for pain research. While direct studies on HWTX-I are limited, research on the related Huwentoxin-IV (HWTX-IV) has demonstrated its potent inhibition of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in adult rat DRG neurons, providing a model for how HWTX-I might be studied.

Hippocampal Neurons: These central nervous system neurons are critical for learning and memory. Patch-clamp recordings from hippocampal neurons are widely used to study synaptic transmission and plasticity, offering a potential system to investigate the effects of HWTX-I on cognitive functions at a cellular level.

NG108-15 Cells: This neuroblastoma-glioma hybrid cell line is a well-established model for studying neuronal ion channels. Using whole-cell patch-clamp methods, researchers have demonstrated that HWTX-I has no significant effect on TTX-sensitive Na+ currents or delayed rectifier K+ currents in these cells. However, it potently and selectively inhibits N-type high-voltage-activated Ca2+ channels, with an EC50 of approximately 100 nM, while having minimal impact on L-type and low-voltage-activated Ca2+ channels nih.gov.

Table 1: Effects of this compound on Ion Channels in NG108-15 Cells

Ion Channel TypeEffect of this compoundPotency (EC50)
N-type High-Voltage-Activated Ca2+ ChannelInhibition~100 nM
L-type High-Voltage-Activated Ca2+ ChannelVery weak effectNot determined
Low-Voltage-Activated Ca2+ ChannelHardly any effectNot determined
TTX-sensitive Na+ ChannelNo significant effectNot applicable
Delayed Rectifier K+ ChannelNo significant effectNot applicable

The isolated mouse phrenic nerve-hemidiaphragm preparation is a classic ex vivo model for studying neuromuscular transmission. This preparation allows for the investigation of substances that affect either the nerve, the muscle, or the neuromuscular junction itself nih.gov. This compound has been shown to block the twitch responses of the diaphragm muscle when the phrenic nerve is stimulated, but not when the muscle is directly stimulated nih.gov. This indicates that HWTX-I acts presynaptically to inhibit neurotransmitter release. The time to complete blockade of neuromuscular transmission is dose-dependent, and the effect can be reversed with prolonged washing nih.gov. This model has been crucial in demonstrating the presynaptic inhibitory action of HWTX-I nih.gov.

Radioligand Binding Assays for Receptor/Channel Affinity

Radioligand binding assays are a powerful tool for quantifying the affinity of a ligand for its receptor or ion channel. These assays typically involve incubating a radiolabeled ligand with a tissue homogenate or cell membrane preparation containing the target of interest. By measuring the amount of bound radioligand at various concentrations, one can determine the binding affinity (Kd) and the density of binding sites (Bmax) giffordbioscience.com.

While specific radioligand binding studies focusing solely on this compound are not extensively documented in publicly available literature, this methodology has been applied in conjunction with other techniques to study the interaction of the related Huwentoxin-IV with voltage-gated sodium channels nih.gov. Such assays are critical for determining the precise binding characteristics of toxins to their molecular targets and can be used to screen for compounds that compete for the same binding site giffordbioscience.comnih.goveurofinsdiscovery.com.

Mutagenesis and Functional Complementation Approaches

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. This approach is invaluable for structure-function relationship studies, allowing researchers to identify key amino acid residues responsible for a protein's activity.

In the context of this compound and related toxins, mutagenesis studies have been instrumental in pinpointing the residues critical for their interaction with ion channels. For instance, extensive mutagenesis studies on Huwentoxin-IV have identified several amino acid residues that are crucial for its blocking activity on NaV1.7 and NaV1.2 channels nih.gov. By substituting specific amino acids and then functionally characterizing the resulting mutant toxins using electrophysiological techniques, researchers can map the binding surface of the toxin and understand the molecular basis of its potency and selectivity nih.govfrontiersin.org. These findings provide a framework for the rational design of toxin-based peptides with improved therapeutic properties nih.gov.

Table 2: Key Residues in Huwentoxin-IV for Ion Channel Interaction Identified Through Mutagenesis

Huwentoxin-IV ResidueImportance for Channel BlockadeNote
F6A, P11A, D14A, L22A, S25A, W30A, K32A, Y33A, I35AImportant for block of both NaV1.7 and NaV1.2Suggests these residues are part of the core binding interface.
F6A, K18A, R26A, K27AInvolved in isoform-specific interactionsHighlights residues that contribute to the toxin's selectivity.

Protein-Protein Interaction Analysis

Understanding the molecular targets of this compound involves identifying the proteins with which it directly interacts. A powerful approach for this is the use of biotin-avidin chemistry coupled with mass spectrometry nih.gov. In this method, the toxin is first labeled with biotin. The biotinylated toxin is then used as a probe to "fish out" its binding partners from a complex protein mixture, such as a cell membrane preparation nih.govscielo.br.

This technique has been successfully applied to the related Huwentoxin-IV to identify its interacting proteins in rat neuromuscular junction preparations nih.govscielo.br. After separating the protein complexes, the interacting proteins are identified using high-performance liquid chromatography-tandem mass spectrometry nih.gov. This methodology provides direct evidence of the molecular targets of the toxin and can offer new insights into its mechanism of action nih.govscielo.br.

In Vivo (Non-Human) Models for Mechanistic Insights

To understand the physiological effects of this compound, researchers utilize various non-human animal models. These in vivo studies are essential for elucidating the toxin's role in complex biological processes such as pain, neuroprotection, and inflammation.

The formalin test in rodents is a widely used model to assess pain and the efficacy of analgesic compounds. nih.govinotiv.comnih.govresearchgate.net This test involves injecting a dilute formalin solution into the paw of a rat, which elicits a biphasic pain response. The initial phase is due to the direct activation of nociceptors, while the later phase is associated with inflammatory processes. Studies have shown that intrathecal administration of this compound in conscious rats can suppress the nociceptive behavior observed in the formalin test in a dose-dependent manner. This demonstrates the antinociceptive potential of this compound and suggests its involvement in the modulation of pain pathways.

Model Compound Key Findings
Formalin Test in RatsThis compoundDose-dependent suppression of nociceptive behavior.

Rodent models of cerebral ischemia-reperfusion injury are critical for studying the mechanisms of stroke and identifying potential neuroprotective agents. In these models, the blood supply to a part of the brain is temporarily blocked and then restored, mimicking the events of an ischemic stroke. Research has demonstrated that this compound exhibits a neuroprotective effect in rat models of global cerebral ischemia-reperfusion injury. The toxin was found to maintain the morphological stability of pyramidal cells in the hippocampus. Furthermore, it was observed to decrease the concentration of malondialdehyde, a marker of oxidative stress, while increasing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. This compound also reduced the expression of factors related to apoptosis, suggesting that its neuroprotective effects may be mediated through the inhibition of cell death pathways.

Model Compound Key Findings
Cerebral Ischemia-Reperfusion Injury in RatsThis compoundMaintains morphological stability of pyramidal cells; decreases oxidative stress markers; increases antioxidant enzyme activity; reduces expression of apoptosis-related factors.

Animal models of arthritis, such as collagen-induced arthritis in rats, are valuable tools for investigating the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of anti-inflammatory and analgesic compounds. inotiv.comnih.gov In a rat model of rheumatoid arthritis, this compound has been shown to alleviate pain in inflamed joints and reduce arthrocele. The toxin was also found to decrease the serum concentration of tumor necrosis factor-α (TNF-α) and lower the mRNA expression levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6), all of which are pro-inflammatory cytokines implicated in the pathology of rheumatoid arthritis.

Model Compound Key Findings
Rheumatoid Arthritis in RatsThis compoundRelieves pain in inflammatory joints; reduces arthrocele; decreases serum TNF-α; lowers mRNA expression of IL-1β and IL-6.

Insect models, such as the isolated dorsal unpaired median (DUM) neurons of the cockroach, provide a valuable system for comparative neurobiology and for studying the effects of neurotoxins on ion channels. These neurons are well-characterized and allow for detailed electrophysiological studies. While direct studies on the effect of this compound on cockroach DUM neurons are limited, research on a related toxin from the same spider, Huwentoxin-III (HWTX-III), has demonstrated the utility of this model. HWTX-III was found to inhibit voltage-gated sodium channels on DUM neurons. This type of research provides insights into the evolutionary conservation of ion channel targets and the mechanisms by which these toxins exert their effects in different animal species, which can be extrapolated to understand the broader activity of the Huwentoxin family of peptides.

Model Compound Key Findings
Cockroach Dorsal Unpaired Median (DUM) NeuronsHuwentoxin-IIIInhibition of voltage-gated sodium channels.

Evolutionary and Comparative Context of Huwentoxin I

Phylogenetic Relationships within the Huwentoxin Family

The huwentoxin (HWTX) family of peptides, isolated from the venom of the Chinese bird spider Ornithoctonus huwena (formerly Selenocosmia huwena), represents a diverse group of neurotoxins. wikipedia.orgresearchgate.net Phylogenetic analyses based on precursor sequences have revealed distinct superfamilies and families within this group, highlighting a complex evolutionary history. plos.org Huwentoxin-I (HWTX-I) belongs to the HWTX-I superfamily, which is characterized by a specific signal peptide sequence and a conserved cysteine pattern. plos.org

A transcriptomic study of O. huwena venom glands identified numerous isoforms and novel subfamilies within the HWTX-I superfamily. plos.org This study categorized the HWTX-I family into 11 subfamilies, including the previously known HWTX-Ia and HWTX-Ic, alongside nine new subfamilies. plos.org The defining feature of many members of this superfamily is the inhibitor cystine knot (ICK) motif, which imparts significant structural stability. researchgate.netnih.gov

The HWTX-II superfamily is another major group, with HWTX-II itself being highly abundant. plos.org This superfamily also contains multiple families and subfamilies, some of which share the same cysteine pattern and disulfide connectivity as HWTX-II, suggesting a common ancestry and functional conservation as ion channel antagonists. plos.org Other notable families include HWTX-III and HWTX-IV, each with their own set of subfamilies and variations in sequence and cysteine arrangements. plos.org For instance, some HWTX-III subfamilies exhibit an extended C-terminal region and a missing disulfide bridge, while HWTX-IV subfamilies show variations such as C-terminal elongation or truncation. plos.org

Huwentoxin-V and Huwentoxin-X belong to different superfamilies. wikipedia.orgresearchgate.net HWTX-X, for instance, is a smaller peptide with low sequence homology to other huwentoxins but shares structural and functional motifs with ω-conotoxins. wikipedia.orgnih.gov Phylogenetic analysis of 65 disulfide-bond-rich peptides from O. huwena has organized them into six distinct families based on sequence homology and cysteine framework, further illustrating the diversity within the broader huwentoxin classification. researchgate.net The evolutionary relationships suggest that gene duplication and subsequent diversification have been key drivers in creating the vast array of huwentoxin peptides. plos.orgscielo.br

Comparative Analysis with Other Venom-Derived Ion Channel Modulators

This compound exhibits functional and structural similarities with other well-characterized venom-derived ion channel modulators, particularly the ω-conotoxins from cone snails, such as ω-conotoxin MVIIA and ω-conotoxin GVIA. smartox-biotech.com Both HWTX-I and these ω-conotoxins are potent blockers of N-type voltage-gated calcium channels (CaV2.2), although their selectivity and the fine details of their interactions with the channel can differ. nih.govsmartox-biotech.com

Structurally, both HWTX-I and ω-conotoxins like GVIA adopt a similar three-dimensional fold known as the inhibitor cystine knot (ICK) or knottin architecture. researchgate.netnih.govnih.gov This structure is characterized by a compact core stabilized by three interlocking disulfide bonds, which confers remarkable stability to the peptides. researchgate.netnih.gov Despite low primary sequence homology, the shared ICK scaffold provides a common structural framework for ion channel interaction. nih.gov A comparison of the structures of HWTX-X (a related huwentoxin) and ω-conotoxin GVIA revealed that they share not only the ICK motif but also a similar functional motif comprising key basic residues and a critical tyrosine residue that form a binding surface. nih.gov

Functionally, studies have shown that the selectivity of HWTX-I for calcium channels is higher than that of ω-conotoxin MVIIA and comparable to that of ω-conotoxin GVIA. smartox-biotech.com However, there are also notable differences. For instance, HWTX-X, while a potent N-type calcium channel blocker like the ω-conotoxins, does not affect the twitch response of the rat vas deferens, a characteristic effect of GVIA and MVIIA, suggesting it has a different selectivity for N-type channel isoforms. wikipedia.orgnih.gov This highlights that despite a common structural fold, subtle differences in the surface-exposed residues can lead to distinct pharmacological profiles. nih.gov

The cross-channel activity of HWTX-I, which affects both N-type calcium channels and TTX-sensitive sodium channels, is another point of comparison. smartox-biotech.com This dual activity is similar to that observed in some ω-conotoxins, making HWTX-I a valuable tool for studying ion channel structure and function. smartox-biotech.com

Transcriptomic and Proteomic Analysis of Spider Venom Glands

Toxin Gene Superfamilies and Isoform Diversity

Transcriptomic and proteomic analyses of the venom glands of spiders, including Ornithoctonus huwena, have unveiled a vast molecular diversity of venom peptides. plos.orgresearchgate.net These studies have been instrumental in classifying toxins into gene superfamilies based on the sequence similarities of their precursor proteins, particularly the highly conserved signal peptide and propeptide regions. plos.orgelifesciences.org This approach has revealed that spider venoms are complex cocktails, with some species estimated to produce over 300 distinct toxin peptides. plos.org

A comprehensive transcriptomic study of O. huwena identified 626 toxin precursor sequences, which were grouped into 16 gene superfamilies, including six previously unknown ones. plos.org This highlights the immense genetic foundation for toxin diversity. Within these superfamilies, a high degree of isoform diversity is generated through mechanisms such as hypermutation and insertions/deletions, leading to numerous variations of a core toxin scaffold. plos.org For example, the HWTX-I superfamily in O. huwena was found to contain 11 subfamilies with 99 identified isoforms. plos.org This extensive variation allows for the fine-tuning of toxin function.

The dominant structural motif among these peptide toxins is the disulfide-rich peptide (DRP), often with an inhibitor cystine knot (ICK) fold. nih.govpnas.org These DRPs are the major components of most spider venoms. pnas.org The evolution of these toxin superfamilies appears to have originated from a single ancestral gene encoding a knottin peptide, which then underwent extensive gene duplication and diversification. pnas.org This process has given rise to the vast array of structurally related but functionally diverse toxins seen today. pnas.org The use of combined transcriptomic and proteomic approaches is crucial, as discrepancies are often observed between the predicted transcripts and the actual peptides present in the venom, indicating complex regulatory and post-translational processes. researchgate.netnih.gov

Post-Translational Modifications in Venom Maturation

Post-translational modifications (PTMs) play a critical role in increasing the structural and functional diversity of spider venom peptides after they have been synthesized. plos.orgscielo.br Venom toxins are initially produced as precursor proteins (prepropeptides) that undergo a series of modifications to become mature, active toxins. plos.org

Common PTMs observed in spider venoms include:

Disulfide bond formation: This is fundamental to the structure of most spider toxins, particularly the formation of the inhibitor cystine knot (ICK) motif which provides exceptional stability. plos.orgsemanticscholar.org

C-terminal amidation: This modification, where the C-terminal carboxylic acid is converted to an amide, is common and can significantly impact the toxin's biological activity. semanticscholar.orgplos.org For example, the amidated form of Huwentoxin-IV is significantly more potent than its non-amidated counterpart. plos.org

N-terminal pyroglutamation: The cyclization of an N-terminal glutamine or glutamic acid residue to form pyroglutamic acid is another important PTM. semanticscholar.orgplos.org This modification has been observed in a variant of Huwentoxin-IV and can enhance the toxin's ability to interact with its target, in this case, by increasing its trapping ability on sodium channels. plos.org It can also protect the peptide from degradation by exopeptidases. semanticscholar.org

Other modifications: A variety of other PTMs contribute to venom complexity, including hydroxylation of proline, valine, and lysine, carboxylation of glutamate, and glycosylation. plos.org

These modifications are crucial for the final structure and function of the toxins, often enhancing their stability, specificity, and potency. The presence of different PTMs on the same peptide backbone can generate multiple proteoforms from a single gene, further amplifying the diversity of the venom cocktail. scielo.br

Evolutionary Pressures Shaping Toxin Diversity and Selectivity

The immense diversity and target selectivity of spider venom toxins like this compound are the products of intense evolutionary pressures over millions of years. elifesciences.orgnih.gov The primary driver of this evolution is the predator-prey arms race, where spiders must constantly evolve more effective venoms to subdue their prey, while prey simultaneously evolve resistance. elifesciences.orgnih.gov This co-evolutionary dynamic favors the rapid diversification of venom components.

Gene duplication is a fundamental mechanism underlying toxin evolution. scielo.brpnas.org An ancestral toxin gene can be duplicated, freeing up one copy to accumulate mutations and potentially acquire a new function (neofunctionalization) without compromising the original function of the other copy. researchgate.net This process of duplication followed by diversification is thought to be responsible for the expansion of toxin superfamilies, leading to a vast arsenal (B13267) of related but distinct peptides. pnas.org

The functional role of the venom also appears to shape its evolutionary trajectory. elifesciences.orgnih.govnih.gov Recent research suggests a distinction between venoms used primarily for predation and those used for defense. elifesciences.orgnih.gov Venoms for hunting may be under pressure to constantly evolve new specificities to target a diverse and evolving prey base, leading to high rates of diversifying selection. nih.gov In contrast, venoms used for defense against a more limited range of predators may benefit from conserving a set of broadly effective toxins, leading to purifying selection that weeds out less effective variants. elifesciences.orgnih.gov

Studies have shown that disulfide-rich peptides (DRPs) in the venom of mygalomorph spiders, which primarily use their venom for hunting, are evolving under diversifying selection. elifesciences.orgnih.gov In contrast, the venom DRPs of araneomorph spiders, many of which use webs for prey capture and may rely more on venom for defense, tend to evolve under the constraints of purifying selection. nih.gov This suggests that the ecological context and the primary use of the venom are critical evolutionary pressures that shape the diversity and selectivity of the toxins within it. nih.govnih.gov Ultimately, these evolutionary forces have resulted in the highly complex and pharmacologically diverse chemical arsenals found in spider venoms today. pnas.org

Future Directions in Huwentoxin I Research

Elucidation of Atomic-Resolution Interaction Mechanisms

A critical area of future research is the determination of the precise atomic-resolution interactions between Huwentoxin-I and its target ion channels. While it is known to be a potent inhibitor of N-type voltage-sensitive calcium channels (N-VSCCs) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (Nav channels), the exact binding modes remain an area of active investigation. nih.govnih.govsmartox-biotech.com

The three-dimensional structure of this compound in solution has been determined using two-dimensional proton nuclear magnetic resonance (NMR) spectroscopy. nih.gov These studies revealed a compact structure consisting of a small, triple-stranded antiparallel beta-sheet and five beta-turns. nih.gov A key structural feature is the inhibitor cystine knot (ICK) motif, formed by three disulfide bridges (Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29), which confers significant stability to the peptide. wikipedia.orgnih.gov

Future studies will likely employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to visualize the this compound-channel complex at near-atomic resolution. This will provide invaluable insights into the specific amino acid residues on both the toxin and the channel that are critical for binding and modulation. For instance, while a key lysine residue has been identified as a "stinger" in the interaction of the related Huwentoxin-IV with Nav1.7, similar detailed understanding for this compound is still needed. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective analogs.

Table 1: Structural Characteristics of this compound

PropertyDescription
Amino Acid Residues 33
Molecular Weight Approximately 3750 Da
Key Structural Motif Inhibitor Cystine Knot (ICK)
Secondary Structure Small triple-stranded antiparallel beta-sheet, five beta-turns
Disulfide Bridges Cys2-Cys17, Cys9-Cys22, Cys16-Cys29

Development of Advanced Methodologies for Production and Characterization

To facilitate further research and potential clinical development, robust and efficient methods for the production and characterization of this compound are essential. While it can be purified from the spider venom, this is not a scalable approach. nih.gov

Recombinant Production: Significant progress has been made in the recombinant production of this compound in Escherichia coli. nih.govnih.gov One successful strategy involves expressing this compound as a fusion protein with an intein, which allows for a single-column purification process. nih.gov Another approach utilizes a secretory expression system to transport the folded peptide into the extracellular medium, simplifying purification. nih.gov These methods offer the advantages of high efficiency and lower cost compared to venom extraction. nih.gov

Chemical Synthesis: Solid-phase peptide synthesis is another viable method for producing this compound and its analogs. nih.gov This technique allows for the precise incorporation of unnatural amino acids and modifications to probe structure-activity relationships. frontiersin.org

Characterization Techniques: A combination of analytical techniques is employed to ensure the proper folding and activity of the produced peptide. These include:

High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the synthetic or recombinant peptide. nih.govnih.gov

Mass Spectrometry: To confirm the correct molecular mass and amino acid sequence. nih.govplos.org

NMR Spectroscopy: To verify the three-dimensional structure and proper disulfide bond formation. nih.gov

Whole-Cell Patch Clamp: This electrophysiological technique is crucial for characterizing the biological activity of this compound on its target ion channels, allowing for the determination of parameters like the half-maximal inhibitory concentration (IC50). nih.govnih.gov

Future efforts will likely focus on optimizing expression and folding yields in recombinant systems and refining synthetic strategies to improve efficiency and reduce costs.

Exploration of Novel Biological Targets and Cellular Pathways

While the primary targets of this compound are N-type calcium channels and TTX-sensitive sodium channels, there is evidence suggesting a broader range of biological activity that warrants further investigation. nih.govsmartox-biotech.comnih.gov

This compound has been shown to have presynaptic activity, affecting the release of neurotransmitters from both cholinergic and adrenergic nerve endings. smartox-biotech.comnih.gov This is consistent with its blockade of N-type calcium channels, which are crucial for neurotransmitter release. wikipedia.org Its ability to inhibit sodium channels in rat hippocampal neurons suggests a potential role in modulating central nervous system excitability. smartox-biotech.com

Recent studies have also begun to explore the effects of this compound on other ion channels and cellular pathways. For example, there is interest in its potential anti-inflammatory effects. wikipedia.org Cytosolic calcium overload is a key factor in the activation of inflammatory cells, and by blocking calcium channels, this compound may mitigate inflammatory responses. wikipedia.org One study indicated that in a rat model of rheumatoid arthritis, this compound could decrease serum levels of tumor necrosis factor-alpha (TNF-α) and the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). wikipedia.org Furthermore, some spider venoms containing ICK peptides, similar to this compound, have been shown to activate the capsaicin receptor (TRPV1), suggesting that related toxins may target sensory TRP channels. siemenslab.de

Future research will likely involve screening this compound against a wider array of ion channels and receptors to identify novel targets and better understand its polypharmacology. Investigating its effects on various cellular signaling pathways will also be crucial to uncover new therapeutic potentials beyond analgesia.

Table 2: Known and Potential Biological Targets of this compound

TargetKnown/Potential Effect
N-type Voltage-Gated Calcium Channels Inhibition
TTX-sensitive Voltage-Gated Sodium Channels Inhibition
L-type Voltage-Gated Calcium Channels Very weak effect
Presynaptic Nerve Terminals Inhibition of neurotransmitter release
Inflammatory Pathways Potential anti-inflammatory effects
TRP Channels Potential for interaction (based on related toxins)

Integration of Computational and Experimental Approaches for Peptide Design

The integration of computational modeling with experimental validation is a powerful strategy for the design of novel peptides based on the this compound scaffold. nih.gov By creating accurate models of the toxin-channel complex, researchers can predict which mutations in the this compound sequence will enhance its affinity and selectivity for specific ion channel subtypes. nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound to its target channels. nih.gov These in silico studies can identify key residues involved in the interaction, guiding the design of new analogs with improved properties. For example, mutagenesis studies on the related Huwentoxin-IV have identified critical residues for its activity on Nav1.7, and similar approaches can be applied to this compound. tandfonline.com

These computationally designed peptides can then be synthesized and their activity can be experimentally validated using techniques like patch-clamp electrophysiology. frontiersin.org This iterative cycle of computational design and experimental testing can accelerate the development of new therapeutic leads. For instance, this approach has been used to design analogs of other spider toxins with significantly improved potency and selectivity for Nav1.7, a key target for pain therapeutics. nih.govelifesciences.org

Future research in this area will benefit from increasingly accurate models of human ion channels and more powerful computational tools. The goal is to design this compound-based peptides with tailored selectivity profiles, minimizing off-target effects and maximizing therapeutic efficacy.

Q & A

Q. What are the primary structural characterization methods for Huwentoxin-I, and how do they inform functional studies?

this compound's structure-function relationship is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve its disulfide-bond framework and tertiary structure . For reproducibility, ensure solvent conditions (e.g., pH, temperature) mimic physiological environments. Cross-reference structural data with functional assays (e.g., electrophysiology) to validate ion channel binding sites .

Q. Which experimental models are most appropriate for initial functional screening of this compound?

Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells transfected with voltage-gated sodium channels) to assess toxin-channel interactions. Prioritize protocols with standardized voltage-clamp parameters to minimize variability . Include positive controls (e.g., tetrodotoxin) and negative controls (mutant channels) to confirm specificity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct dose-response studies across multiple models (e.g., cell-based assays vs. rodent pain models) to identify confounding factors like bioavailability or off-target effects. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences . Document all variables (e.g., administration route, anesthesia) to ensure comparability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported binding affinities across studies?

Systematically evaluate methodological variables:

  • Assay conditions : Compare buffer ionic strength, temperature, and incubation times .
  • Channel isoforms : Verify whether studies used Nav1.7 vs. Nav1.3 isoforms, as affinity varies by subtype .
  • Data normalization : Use standardized reference toxins (e.g., μ-conotoxins) to calibrate results . Publish raw datasets and statistical codes to facilitate meta-analyses .

Q. How can molecular dynamics simulations enhance mechanistic understanding of this compound’s selectivity?

Perform simulations using cryo-EM or NMR-derived structures to map toxin-channel interaction dynamics. Focus on:

  • Electrostatic interactions : Calculate binding free energies (e.g., Poisson-Boltzmann methods) .
  • Conformational changes : Track residue flexibility during toxin binding using root-mean-square deviation (RMSD) analysis . Validate predictions with mutagenesis studies targeting key residues (e.g., Nav channel S3-S4 loops) .

Q. What ethical and methodological considerations apply to in vivo neurotoxicity studies of this compound?

  • Ethical compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using computational models for preliminary screening .
  • Dose optimization : Conduct pilot studies to determine the minimum effective dose, minimizing animal distress .
  • Data transparency : Report attrition rates, exclusion criteria, and statistical power calculations in supplementary materials .

Data Analysis and Reporting

Q. How should researchers handle non-reproducible results in this compound studies?

  • Audit experimental protocols : Compare reagent batches, equipment calibration records, and operator techniques .
  • Replicate in independent labs : Collaborate to validate findings using shared materials and blinded analyses .
  • Publish negative results : Use platforms like PLOS ONE to document irreproducible data, preventing publication bias .

Q. What metrics are critical for comparing this compound’s efficacy against other sodium channel inhibitors?

  • IC50/EC50 values : Normalize to cell surface expression levels (e.g., via Western blot) .
  • On/off-rate kinetics : Use patch-clamp recordings to assess binding reversibility .
  • Therapeutic index : Calculate LD50/ED50 ratios in preclinical models to evaluate safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.